molecular formula C10H12N4O2 B3911661 methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate

methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate

Cat. No. B3911661
M. Wt: 220.23 g/mol
InChI Key: MPJNHEQQSVPICY-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate, also known as MDCB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a hydrazine derivative of benzoic acid and has been synthesized through a number of methods. In

Mechanism of Action

The mechanism of action of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate is not fully understood. However, studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate induces apoptosis in cancer cells by activating the caspase pathway. methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In terms of its anti-inflammatory effects, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have low toxicity in vitro and in vivo. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate is metabolized by the liver and excreted in the urine. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in lab experiments is its low toxicity and high solubility in aqueous solutions. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate. One area of interest is the development of more efficient synthesis methods to increase the yield of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate and its potential use as an anticancer and anti-inflammatory agent. Finally, studies are needed to investigate the potential use of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been used in scientific research as a potential anticancer agent. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

methyl 4-[(E)-(diaminomethylidenehydrazinylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-9(15)8-4-2-7(3-5-8)6-13-14-10(11)12/h2-6H,1H3,(H4,11,12,14)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJNHEQQSVPICY-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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